(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride - 863399-51-3

(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride

Catalog Number: EVT-2960074
CAS Number: 863399-51-3
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For example, the synthesis of 2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogs involves the preparation of the key intermediate 2-butyl-5-chloro-1H-imidazole-4- carbaldehyde (BCFI) []. This intermediate is a close structural analog to (4-tert-butyl-1H-imidazol-2-yl)methanol and provides insights into potential synthetic routes.

Molecular Structure Analysis

Similar compounds, such as 2-[4,5-Bis(4-bromophenyl)-1-(4-tert-butylphenyl)-1H-imidazol-2-yl]-4,6-dichlorophenol [], provide valuable insights into the structural features and spatial arrangements of molecules containing the (4-tert-butyl-1H-imidazol-2-yl) group. The dihedral angles between the various aromatic rings in this compound suggest the influence of steric hindrance and electronic effects on the molecule's overall conformation [].

Mechanism of Action

For example, some studies have shown that substituted 2-cyclohexyl-4-phenyl-1H-imidazoles, which are structurally related to the compound , can act as potent and selective neuropeptide Y Y5-receptor antagonists []. The mechanism of action of these antagonists likely involves binding to the Y5 receptor, thereby blocking the binding of neuropeptide Y and inhibiting its downstream effects [].

Applications
  • Building blocks in organic synthesis: These compounds are versatile intermediates for creating more complex molecules. For example, the synthesis of (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogs utilizes a similar intermediate [].
  • Medicinal Chemistry: Numerous derivatives of imidazoles exhibit diverse biological activities, including acting as enzyme inhibitors, receptor antagonists, and antimicrobial agents. Studies have shown the effectiveness of substituted 2-cyclohexyl-4-phenyl-1H-imidazoles as potent and selective antagonists for the neuropeptide Y Y5-receptor [], a potential target for obesity treatment.

2-[4,5-Bis(4-bromophenyl)-1-(4-tert-butylphenyl)-1H-imidazol-2-yl]-4,6-dichlorophenol

  • Compound Description: This compound features a central imidazole ring substituted at the 2-position with a 4,6-dichlorophenol group. Notably, it includes two 4-bromophenyl substituents on the imidazole ring, along with a 4-tert-butylphenyl group. []

2-(1H-imidazol-2-yl)phenols

  • Compound Description: This class of compounds comprises a phenol ring directly connected to the 2-position of an imidazole ring. Various substituents are present on both the phenol and imidazole rings. [] Several specific examples are provided, including L1-L6 and L7, which have diverse substituents on the phenol ring and sometimes on the imidazole ring as well. These ligands are studied for their fluorescence properties and their ability to form complexes with Zn(II). []

2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide Analogues

  • Compound Description: This group of compounds is characterized by a central imidazole ring with a 2-butyl, a 5-chloro, and a 4-((phenylimino)methyl) substituent. At the 1-position of the imidazole, a complex acetamide side chain containing a 3-oxomorpholino group is present. []

N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide Methanol Monosolvate

  • Compound Description: This compound is structurally complex and features a central pyrrole ring with various substituents, including a chlorophenyl group, a hydroxy group, a methylisoxazolyl group, and two acetamide side chains. One of the acetamide side chains is further substituted with a tert-butyl group. []
  • Relevance: While this compound shares the presence of a tert-butyl group with (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride, the overall structures differ significantly. This compound is built around a pyrrole core and lacks the imidazole and methanol functionalities of the target compound. []

Bis(4-(1H-imidazol-1-yl)phenyl)methanone

  • Compound Description: This compound, abbreviated as bipmo, consists of two phenyl rings connected by a central ketone group. Each phenyl ring bears an imidazole substituent at the 4-position. []

Tris(3-tert-butyl-2-sulfanylidene-1H-imidazol-1-yl)hydroborate

  • Compound Description: This anionic tripodal ligand, often referred to as a "scorpionate" ligand, features a central boron atom bonded to three imidazole rings. Each imidazole ring is substituted at the 3-position with a tert-butyl group and at the 2-position with a sulfanylidene group. []

(2-Butyl-4-substitutedthiamidothiocarbamido-1-{[2-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanol

  • Compound Description: This compound features a central imidazole ring with a 2-butyl substituent and a 5-yl methanol substituent. The 1-position of the imidazole is substituted with a complex side chain containing a biphenyl group with a tetrazole substituent. Additionally, a thiamidothiocarbamido group is present at the 4-position of the imidazole. []

3-[2-[6-(2-tert-butoxyethoxy)pyridin-3-yl]-1H-imidazol-4-yl]benzonitrile hydrochloride salt

  • Compound Description: This compound contains a central imidazole ring connected to a benzonitrile group at the 4-position and a substituted pyridine ring at the 2-position. The pyridine ring is further functionalized with a 2-tert-butoxyethoxy group. []

2-methyl-1-(4-(2-methyl-2H-benzo[d]imidazol-1(7aH)-yl)butyl)-1H-benzo[d]imidazole

  • Compound Description: This compound features two benzimidazole units linked by a butyl chain. One of the benzimidazole units is substituted at the 2-position with a methyl group, while the other bears a methyl group at its 1-position. []
  • Relevance: This compound is structurally distinct from (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride, as it contains two benzimidazole units linked by a butyl chain and lacks the tert-butyl and methanol substituents of (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride. []

1-tert-Butyl-3(5)-trifluoromethyl-1H-pyrazoles

  • Compound Description: This class of compounds comprises a pyrazole ring with a tert-butyl group at the 1-position and a trifluoromethyl group at either the 3- or 5-position. Various synthetic routes to these compounds are discussed, highlighting the influence of reaction conditions on regioselectivity. []

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate

  • Compound Description: This compound features a central 1,2,4-oxadiazole ring connected to a fluorophenyl group and a piperazine ring. The piperazine ring is further substituted with a tert-butyl carboxylate group. []
  • Relevance: This compound, although containing a tert-butyl group, is structurally distinct from (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride. The core structure is a 1,2,4-oxadiazole ring, unlike the imidazole ring in (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride. Furthermore, the presence of a fluorophenyl, a piperazine ring, and a tert-butyl carboxylate group further distinguishes it from the target compound. []

1-(4-(tert-butyl)phenyl)-2-(4′-(1-phenyl-1H-benzo[d]imidazol-2-yl)-[1,1′-biphenyl]-4-yl)-1H-phenanthro[9,10-d]imidazole (TPBI-BPI)

  • Compound Description: This compound, abbreviated as TPBI-BPI, consists of two imidazole units (one benzimidazole and one phenanthroimidazole) linked by a biphenyl bridge. A tert-butylphenyl substituent is present on the 1-position of the phenanthroimidazole unit. []

[Cu(L3)(L6)]-AuNPs (Biotin-Cu@AuNP)

  • Compound Description: This compound represents a gold nanoparticle (AuNP) functionalized with a biotinylated copper(II) complex. The copper complex involves two ligands: L3, a complex molecule containing a tert-butyl substituted phenol, a thiazole ring, and an imidazole ring; and L6, a molecule containing a dithiolane ring and a phenanthroline unit. []
  • Relevance: While L3 within this complex structure contains a tert-butyl group and an imidazole ring, the overall complexity and the presence of various other functional groups and a gold nanoparticle differentiate it significantly from (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride. []

2-(4″-(1-(4-(tert-butyl)phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-[1,1′:4′,1′′-terphenyl]-4-yl)-1-phenyl-1H-benzo[d]imidazole (PTBIBI)

  • Compound Description: This compound, abbreviated as PTBIBI, comprises a benzimidazole and an imidazole unit linked by a terphenyl bridge. A tert-butylphenyl group is attached to the 1-position of the imidazole unit. []

2-(4′′-(4,5-diphenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)-[1,1′:4′,1′′-terphenyl]-4-yl)-1-phenyl-1H-benzo[d]imidazole (MCFBIBI)

  • Compound Description: This compound, abbreviated as MCFBIBI, features a benzimidazole and an imidazole unit linked by a terphenyl bridge. A trifluoromethylphenyl group is attached to the 1-position of the imidazole unit. []
  • Relevance: Although containing an imidazole ring like (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride, MCFBIBI differs significantly due to the presence of a benzimidazole unit, a terphenyl bridge, a trifluoromethylphenyl group, and multiple phenyl substituents. []

[Re2(L)(CO)6Cl2] (1)

  • Compound Description: This dinuclear rhenium complex features a bridging ligand (L) containing two pyridine-NH-imidazole units and a central phenol group. The phenol group acts as a potential proton relay during catalysis. Each rhenium atom is coordinated to three carbonyl ligands and one chloride ligand. []
  • Relevance: While this complex incorporates imidazole rings, its dinuclear nature, the presence of rhenium, carbonyl and chloride ligands, and the bridging ligand with a distinct structure differentiate it substantially from (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride. []

5,10,15-tributyl-2,7,12-tris(4-(1-(4-(tert-butyl)phenyl)-1H-phenanthro[9,10-d] imidazol-2-yl)phenyl)-10,15-dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole (2,7,12-TPI-TAT)

  • Compound Description: This molecule is built around a triazatruxene core with three imidazole units attached at the 2,7, and 12 positions. Each imidazole unit is connected via a phenyl bridge and further substituted with a tert-butylphenyl group. []
  • Compound Description: This molecule contains a triazatruxene core with three benzimidazole units connected at the 2,7, and 12 positions via phenyl bridges. Each benzimidazole unit is further substituted with a phenyl group. []
  • Relevance: Although sharing the imidazole core structure with (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride, 2,7,12-TBI-TAT lacks the tert-butyl and methanol substituents. The presence of a triazatruxene core, multiple phenyl bridges, and three benzimidazole units makes it considerably different. []

5,10,15-tributyl-2,7,12-tris(4-(1-(4-(tert-butyl)phenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenyl)-10,15-dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole (2,7,12-TIM-TAT)

  • Compound Description: This molecule is built on a triazatruxene core with three imidazole units linked at the 2,7, and 12 positions through phenyl bridges. Each imidazole unit is further substituted with a tert-butylphenyl group and two phenyl groups. []

N-(4-(tert-butyl)phenyl)-2′-(1-(4-(tert-butyl)phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-N-(2-ethylhexyl)-[1,1′-biphenyl]-2-carboxamide

  • Compound Description: This compound features a phenanthroimidazole unit connected to a biphenyl carboxamide group. Two tert-butylphenyl substituents are present, one on each of the nitrogen atoms of the imidazole ring. []
  • Relevance: Although sharing a tert-butylphenyl group and an imidazole ring with (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride, this compound is differentiated by the presence of a phenanthroimidazole unit, a biphenyl carboxamide group, and an additional tert-butylphenyl substituent. []

4-{2-[4′-(1,4,5-triphenyl-4,5-dihydro-1H-imidazol-2-yl)-biphenyl-4-yl]-3a,11b-dihydro-phenanthro[9,10-d]imidazol-1-yl}-benzonitrile (CPD)

  • Compound Description: This molecule, abbreviated as CPD, features two imidazole units (one phenanthroimidazole and one simple imidazole) linked by a biphenyl bridge. A benzonitrile group is attached to the 1-position of the phenanthroimidazole unit, and the simple imidazole unit is further substituted with three phenyl groups. []
  • Relevance: Although containing an imidazole ring, CPD differs significantly from (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride due to the presence of a phenanthroimidazole unit, a biphenyl bridge, a benzonitrile group, and three phenyl substituents on the imidazole ring. []

4-(2-{4′-[1-(4-tert‐butyl‐phenyl)‐4,5‐diphenyl‐4,5‐dihydro‐1H‐imidazol‐2‐yl]‐biphenyl‐4‐yl}‐3a,11b‐dihydro‐phenanthro[9,10‐d]imidazol‐1‐yl)‐benzonitrile (tCPD)

  • Compound Description: This compound, abbreviated as tCPD, contains two imidazole units (one phenanthroimidazole and one simple imidazole) linked by a biphenyl bridge. A benzonitrile group is attached to the 1-position of the phenanthroimidazole unit. The simple imidazole unit is substituted with a tert-butylphenyl group and two phenyl groups. []

4,4′′-bis(1-(4-(tert-butyl)phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-1,1′:3′,1′′-terphenyl (m-BBTPI)

  • Compound Description: This compound, denoted as m-BBTPI, features two phenanthroimidazole units linked by a terphenyl bridge. Each phenanthroimidazole unit is substituted with a tert-butylphenyl group at the 1-position. []

Ir{κ3-C,C,C-[iPrImC6H2(5-tBu)ImiPr]}{κ3-N,N,C-[NImpyC6H4]} (4)

  • Compound Description: This complex features an iridium(III) center coordinated to two tridentate ligands. One ligand is a tert-butyl substituted benzene ring with two imidazole units connected, while the other ligand is composed of a pyridine ring linked to an imidazole ring. []
  • Relevance: Although containing a tert-butyl group and an imidazole ring, this iridium complex differs significantly from (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride due to the presence of an iridium metal center, two tridentate ligands, and a pyridine ring. []

Ir{κ3-C,C,C-[iPrImC6H2(5-tBu)ImiPr]}{κ3-N,N,C-[NBzimpyC6H4]} (5)

  • Compound Description: This complex consists of an iridium(III) center coordinated to two tridentate ligands. One ligand is a tert-butyl substituted benzene ring with two imidazole units attached, while the other ligand comprises a pyridine ring connected to a benzimidazole ring. []
  • Relevance: While this iridium complex contains a tert-butyl group and imidazole rings, its overall structure significantly differs from (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride due to the presence of an iridium center, two tridentate ligands, and a benzimidazole unit. []

[(X)2Ir(L2)]+PF6−

  • Compound Description: This series encompasses four heteroleptic cationic iridium(III) complexes, with X representing different phenylpyridine or phenylquinoline ligands and L2 being a carbazole derivative containing a tert-butyl substituted imidazole unit. []

d3-4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl pivalate (3)

  • Compound Description: This compound features a quinazoline core substituted with a methoxy group, a pivalate group, and a dichlorofluorophenylamino group. []
  • Relevance: This compound is structurally distinct from (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride, as it lacks the imidazole ring and methanol functionality. The presence of a quinazoline core, a methoxy group, a pivalate group, and a dichlorofluorophenylamino group differentiates it from the target compound. []

2-(1-(4-bromophenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol

  • Compound Description: This compound contains a central imidazole ring connected to a bromophenyl group, two phenyl groups, and a phenol group. []
  • Relevance: While sharing the imidazole ring as a structural element with (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride, this compound lacks the tert-butyl group and the methanol substituent. Moreover, the presence of a bromophenyl group, two phenyl groups, and a phenol group differentiates it from the target compound. []

2,6-bis(4-(1-(4-(tert-butyl)phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)pyridine (26BTPIPy)

  • Compound Description: This molecule, abbreviated as 26BTPIPy, features a central pyridine ring connected to two phenanthroimidazole units via phenyl bridges. Each phenanthroimidazole unit is substituted with a tert-butylphenyl group. []

(4-((4-(9H-carbazol-9-yl)phenyl)diphenylgermyl)phenyl)diphenylphosphine oxide (CzGeTpo)

  • Compound Description: This compound, abbreviated as CzGeTpo, features a central germanium atom connected to a carbazole unit, a triphenylphosphine oxide group, and three phenyl groups. []
  • Relevance: CzGeTpo is structurally distinct from (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride, as it lacks the imidazole ring and methanol functionality. Additionally, the presence of a germanium atom, a carbazole unit, a triphenylphosphine oxide group, and multiple phenyl groups differentiates it from the target compound. []

2-(4-((4-(9H-carbazol-9-yl)phenyl)diphenylgermyl)phenyl)-5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazole (CzGeOdz)

  • Compound Description: This compound, abbreviated as CzGeOdz, contains a central germanium atom connected to a carbazole unit, a tert-butylphenyl substituted 1,3,4-oxadiazole ring, and three phenyl groups. []

9-(4-(diphenyl(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)germyl)phenyl)-9H-carbazole (CzGePbzd)

  • Compound Description: This molecule, denoted as CzGePbzd, features a central germanium atom linked to a carbazole unit, a benzimidazole unit connected via a phenyl bridge, and three phenyl groups. []
  • Relevance: Although containing an imidazole ring like (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride, CzGePbzd lacks the tert-butyl group and the methanol substituent. Furthermore, the presence of a germanium atom, a carbazole unit, a phenyl bridge, and multiple phenyl groups differentiates it from (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride. []

2,4-di-tert-butyl-6-[(2-methylquinolin-8-ylimino)methyl]phenol (L(1)H)

  • Compound Description: This ligand, designated as L(1)H, comprises a phenol ring with two tert-butyl substituents and a 2-methylquinoline unit connected via an imine linkage. []

2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)-4,6-R(1),R(2)-phenols

  • Compound Description: This series of ligands features a phenol ring with various substituents at the 4- and 6-positions (R(1) and R(2)). A quinoline unit connected to a benzimidazole ring is linked to the phenol ring via an imine linkage. Specific examples include L(2)H, L(3)H, and L(4)H, with varying R(1) and R(2) substituents. []
  • Relevance: While these ligands share the benzimidazole unit with (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride, they lack the tert-butyl group and the methanol substituent present in (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride. The presence of a phenol ring, a quinoline unit, and an imine linkage further differentiates them. []

N,N-diphenyl-4′′-(1-phenyl-1H-benzo[d]imidazol-2-yl)-[1,1′:4′,1′′-terphenyl]-4-amine

  • Compound Description: This molecule comprises a benzimidazole unit connected to a terphenyl amine group. Two phenyl groups are attached to the nitrogen atom of the amine group. []
  • Relevance: While this compound shares the benzimidazole unit with (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride, it lacks the tert-butyl group and the methanol substituent. The presence of a terphenyl amine group and two phenyl substituents further distinguishes it from (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride. []

2-cyclohexyl-4-phenyl-1H-imidazoles

  • Compound Description: This series of compounds is characterized by a central imidazole ring with a cyclohexyl group at the 2-position and a phenyl group at the 4-position. These compounds were investigated for their potential as neuropeptide Y Y5-receptor antagonists. []

[(L1)2Fe][FeCl4] (1)

  • Compound Description: This iron complex contains two molecules of the ligand L1, which is 2-{[2-(1H-imidazol-4-yl)-ethylimino]-methyl}-phenol, coordinated to an iron center. The counterion is tetrachloroferrate(III) ([FeCl4]−). []
  • Relevance: This complex, while incorporating imidazole rings, differs significantly from (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride. The presence of iron centers, the specific ligand structure with phenol and imine functionalities, and the tetrachloroferrate counterion distinguish it from the target compound. []

[(L2)2Fe][OTf]2 (2)

  • Compound Description: This iron complex features two molecules of the ligand L2, which is 2,4-di-tert-butyl-6-{[2-(1H-imidazol-4-yl)-ethylimino]-methyl}-phenol, coordinated to an iron center. The counterions are triflate anions (OTf−). []

[(L2)FeX2] (3-5)

  • Compound Description: This series represents iron(III) complexes where L2 is the ligand 2,4-di-tert-butyl-6-{[2-(1H-imidazol-4-yl)-ethylimino]-methyl}-phenol and X represents different halide ligands (Cl, Br, I). []

[(L3)FeCl2] (6)

  • Compound Description: This iron(III) complex features the ligand L3, which is 4-tert-butyl-2-{[2-(1H-imidazol-4-yl)-ethylimino]-methyl}-phenol, coordinated to an iron center with two chloride ligands. []

4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzoic acid (1)

  • Compound Description: This compound features a phenanthroimidazole unit connected to a benzoic acid group and a substituted phenol ring. A tert-butyl group and a formyl group are present on the phenol ring. []

Properties

CAS Number

863399-51-3

Product Name

(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride

IUPAC Name

(5-tert-butyl-1H-imidazol-2-yl)methanol;hydrochloride

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67

InChI

InChI=1S/C8H14N2O.ClH/c1-8(2,3)6-4-9-7(5-11)10-6;/h4,11H,5H2,1-3H3,(H,9,10);1H

InChI Key

XEQJRKVGZGSWQV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CN=C(N1)CO.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.